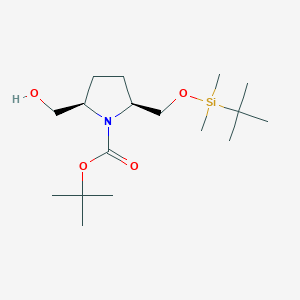

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine

Description

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring two critical functional groups: a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 2 and a free hydroxymethyl group at position 3. This dual-protection strategy enables selective reactivity in multi-step synthetic processes, particularly in peptide and heterocyclic chemistry. The Boc group provides acid-labile protection for the pyrrolidine nitrogen, while the TBS group offers steric shielding and stability under basic or nucleophilic conditions .

The compound’s molecular formula is C19H37NO4Si, with a molecular weight of ~395.6 g/mol. Its structural complexity and functional versatility make it valuable in medicinal chemistry and organic synthesis, especially for constructing bioactive molecules requiring orthogonal deprotection .

Properties

IUPAC Name |

tert-butyl (2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-13(11-19)9-10-14(18)12-21-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPAXTDUAZEGDF-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1CO[Si](C)(C)C(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1CO[Si](C)(C)C(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam Reduction to Pyrrolidine

The synthesis often starts with 5-hydroxymethyl-pyrrolidin-2-one , a lactam derivative accessible via cyclization of δ-amino alcohols or via enzymatic methods. Reduction of the lactam carbonyl to a methylene group is achieved using borane-THF or lithium aluminum hydride (LiAlH4), yielding 5-hydroxymethyl-pyrrolidine with >90% efficiency.

Table 1: Lactam Reduction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| BH3·THF | THF | 0°C→RT | 92 |

| LiAlH4 | Et2O | Reflux | 88 |

| NaBH4/I2 | THF | RT | 78 |

Stereochemical Control

The cis configuration between C2 and C5 substituents is established during ring formation. Asymmetric hydrogenation of dihydropyrrole precursors using chiral catalysts (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >95%. Alternatively, diastereoselective alkylation of Evans auxiliaries ensures correct stereochemistry.

Sequential Protection of Functional Groups

N1-Boc Protection

The primary amine of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) under Schotten-Baumann conditions:

Reaction monitoring via TLC (Rf = 0.5 in hexane:EtOAc 7:3) confirms complete conversion.

C2 Hydroxymethyl Silylation

The C2 hydroxymethyl group is protected as a TBS ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF:

Excess TBSCl (1.5 equiv) and prolonged reaction times (12–24 h) ensure complete silylation.

Installation of the C5 Hydroxymethyl Group

Alkylation of Pyrrolidine

The C5 position is functionalized via alkylation of a lithiated intermediate. Treatment of 1-Boc-2-TBS-pyrrolidine with LDA (2.0 equiv) generates a stabilized anion at C5, which reacts with formaldehyde to install the hydroxymethyl group:

Table 2: Alkylation Reagents and Yields

| Electrophile | Base | Temperature | Yield (%) |

|---|---|---|---|

| HCHO | LDA | -78°C | 75 |

| CH3I | n-BuLi | -40°C | 62 |

| BrCH2CO2Et | KHMDS | -30°C | 68 |

Oxidation-Reduction Sequences

Alternative routes involve oxidation of a C5 methyl group to a hydroxymethyl moiety. For example, 1-Boc-2-TBS-pyrrolidine-5-carboxylic acid is reduced using LiAlH4 to the alcohol (82% yield).

Stereochemical Verification and Characterization

NMR Analysis

The cis configuration is confirmed by NOE correlations:

Chiral HPLC

Enantiopurity is validated using a Chiralpak AD-H column (hexane:IPA 90:10), showing a single peak for the cis isomer (ee >98%).

Scale-Up and Industrial Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine can undergo oxidation to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful tool in probing the active sites of enzymes and understanding their mechanisms of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a building block for the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer chemistry, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrrolidine derivatives:

Key Observations:

Functional Group Diversity :

- The target compound’s hydroxymethyl groups (protected and free) contrast with the vinyl () and methoxy-pyridinyl () groups in analogues. This enhances its polarity and hydrogen-bonding capacity, critical for interactions in bioactive molecules .

- The 5-oxo group in CAS 146231-54-1 introduces ketone reactivity (e.g., nucleophilic additions), absent in the target compound .

Protection Strategies :

- Dual Boc-TBS protection in the target compound allows orthogonal deprotection : Boc removal under acidic conditions (e.g., TFA) and TBS cleavage via fluoride ions (e.g., TBAF) .

- Compounds with single Boc groups (e.g., ) lack this flexibility, limiting their utility in complex syntheses.

Stability and Handling

- Target Compound : The TBS group confers stability against bases and nucleophiles but is labile to acids/fluorides. The Boc group requires acidic conditions for removal, necessitating careful stepwise deprotection .

- 5-Oxo Derivative (CAS 146231-54-1): The ketone is prone to reduction or nucleophilic attack, requiring inert storage conditions .

- Tosyl- and Vinyl-Substituted Analogues (): Tosyl groups are moisture-sensitive, and vinyl groups may polymerize under light/heat, demanding cold, dark storage .

Biological Activity

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and various functional groups, confer distinct biological activities that are valuable in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's basicity and reactivity.

- Boc Group : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, enhancing stability during synthesis and potential biological interactions.

- Silyloxymethyl Group : The tert-butyl-dimethyl-silanyloxymethyl moiety increases lipophilicity and may influence membrane permeability.

- Hydroxymethyl Group : This functional group can participate in hydrogen bonding, potentially enhancing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of the Boc and silyl ether groups can modulate binding affinity and selectivity. Notably, the vinyl group allows for potential covalent interactions with target proteins, which can lead to irreversible inhibition or activation.

Research Findings

- Inhibition of TRPC6 Channels : Recent studies have indicated that derivatives of this compound exhibit inhibitory effects on TRPC6 (transient receptor potential cation channel subfamily C member 6), which is implicated in various physiological processes including calcium signaling and cellular excitability. This inhibition could be beneficial in treating conditions such as heart failure and pulmonary hypertension .

- Antitumor Activity : Preliminary research suggests that the compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Interaction Studies : The compound has been evaluated for its ability to modulate enzyme activity. Studies have shown that it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .

Case Study 1: TRPC6 Inhibition

A study published in a patent document highlighted the synthesis of various derivatives of this compound that effectively inhibit TRPC6 channels. These compounds were tested in cellular models, revealing dose-dependent inhibition with IC50 values indicating promising potency .

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was subjected to cytotoxicity assays against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a mechanism involving apoptosis induction .

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Functional Groups | Biological Activity | Notes |

|---|---|---|---|

| This compound | Boc, silyloxymethyl, hydroxymethyl | TRPC6 inhibition, anticancer | Unique vinyl group allows for covalent interactions |

| cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine | Boc, silyloxymethyl, hydroxymethyl | Limited data on biological activity | Lacks vinyl group |

| cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine | Boc, silyloxymethyl, formyl | Potentially reactive but untested in biological systems | Formyl group may hinder biological interactions |

Q & A

Basic: What are the recommended synthetic routes and purification strategies for cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine?

Methodological Answer:

The synthesis typically involves sequential protection of hydroxyl and amine groups. For example:

- Boc Protection: React the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the amine .

- TBDMS Protection: Use tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to protect the hydroxymethyl group at position 2 .

- Purification: Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is standard. Monitor purity via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Key analytical techniques include:

- NMR:

- ¹H NMR: Look for characteristic signals: Boc group (~1.4 ppm, singlet for t-butyl), TBDMS (0.1–0.3 ppm, singlet for Si-Me), and hydroxymethyl (3.5–4.0 ppm, multiplet) .

- ¹³C NMR: Confirm Boc (δ ~80 ppm for carbonyl, ~28 ppm for t-butyl) and TBDMS (δ ~18 ppm for Si-Me) .

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₈H₃₆N₂O₃Si: ~380.5 g/mol) .

Advanced: What experimental conditions destabilize the TBDMS and Boc protecting groups in this compound?

Methodological Answer:

- TBDMS Stability:

- Acidic Conditions: TBDMS groups hydrolyze rapidly in acidic media (e.g., HCl/THF). Avoid pH < 4 during reactions .

- Fluoride Sensitivity: TBAF (tetrabutylammonium fluoride) in THF cleaves TBDMS at room temperature .

- Boc Stability:

- Thermal Degradation: Prolonged heating above 60°C in polar solvents (e.g., DMSO) can deprotect the Boc group .

- Acidic Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (20% v/v) removes Boc at 0°C within 1 hour .

Advanced: How does the stereochemistry of the pyrrolidine ring influence its utility in asymmetric catalysis?

Methodological Answer:

The cis-configuration of the Boc and TBDMS groups creates a rigid scaffold for chiral induction:

- Chiral Auxiliary Applications: The hydroxymethyl group at position 5 can coordinate metal catalysts (e.g., Pd, Ru) in enantioselective hydrogenation or cross-coupling reactions .

- Crystallography Studies: Single-crystal X-ray diffraction confirms spatial arrangement, enabling rational design of derivatives for catalysis .

- Kinetic Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess enantiomeric excess (ee) in catalytic products .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

- Yield Discrepancies:

- Reaction Monitoring: Use in situ IR or LC-MS to detect intermediates (e.g., silyl ether cleavage or Boc deprotection) .

- Parameter Optimization: Vary temperature, solvent polarity (e.g., switch from THF to DCM), or catalyst loading .

- Spectroscopic Ambiguities:

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., hydroxymethyl vs. TBDMS protons) .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm assignments in complex spectra .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements:

- Respiratory Protection: Use NIOSH-approved N95 masks if airborne dust is generated .

- Eye/Skin Protection: Wear nitrile gloves and safety goggles; use fume hoods for weighing .

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

Advanced: What strategies enhance the compound’s stability during long-term storage?

Methodological Answer:

- Storage Conditions:

- Temperature: Store at –20°C under inert gas (argon) to prevent hydrolysis .

- Desiccants: Use molecular sieves (3Å) in sealed containers to control humidity .

- Stability Monitoring:

- Periodic HPLC: Check for degradation peaks (e.g., free hydroxymethyl or de-Boc products) .

- Karl Fischer Titration: Quantify water content in stored samples (<0.1% recommended) .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack at the hydroxymethyl group) .

- Molecular Dynamics (MD): Simulate solvent effects on silyl ether stability (e.g., THF vs. DMF) .

- Docking Studies: Predict binding affinities for catalytic applications (e.g., enzyme-substrate complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.